

# An In-depth Technical Guide to the Physicochemical Properties of Sucrose Benzoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate*

**Cat. No.:** B1143551

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sucrose benzoate, a compound with diverse applications in the pharmaceutical and chemical industries. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and material science.

## Introduction

Sucrose benzoate is a derivative of sucrose in which one or more of the hydroxyl groups are esterified with benzoic acid.<sup>[1]</sup> Commercially available sucrose benzoate is typically a mixture of sucrose esters with a high degree of benzoylation, predominantly hepta- and octa-benzoates.<sup>[1]</sup> This high level of substitution confers unique physical and chemical properties, making it a versatile excipient and specialty chemical. Its applications in the pharmaceutical industry include use as a plasticizer, a hardening agent, and a flavoring agent in oral formulations.<sup>[2][3]</sup> Understanding its physicochemical properties is crucial for its effective application in formulation development and for ensuring product quality and performance.

## Chemical and Physical Properties

Sucrose benzoate is a stable, colorless to yellowish, non-crystalline, brittle solid or white powder.[4][5][6] It is characterized by its excellent ultraviolet light stability, clarity, and compatibility with a wide range of resins and solvents.[4][7][8]

## Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of sucrose benzoate. It is important to note that the properties of commercial sucrose benzoate can vary depending on the degree of esterification.[1]

Table 1: Identification and Structural Properties

| Property          | Value                                                             | Source(s) |
|-------------------|-------------------------------------------------------------------|-----------|
| Chemical Name     | $\alpha$ -D-Glucopyranoside, $\beta$ -D-fructofuranosyl, benzoate | [4][5]    |
| Synonyms          | Sucrose octabenzoate, Benzoylsaccharose                           | [2][5]    |
| CAS Number        | 12738-64-6                                                        | [2][4]    |
| EC Number         | 235-795-5                                                         | [4]       |
| Molecular Formula | $C_{68}H_{54}O_{19}$ (for sucrose octabenzoate)                   | [2]       |
| Molecular Weight  | 1175.14 g/mol (for sucrose octabenzoate)                          | [2]       |

Table 2: Thermal and Physical Properties

| Property         | Value                                       | Source(s)  |
|------------------|---------------------------------------------|------------|
| Appearance       | White to off-white powder or viscous liquid | [4][9][10] |
| Melting Range    | 93-101 °C (varies with grade)               | [1][9][10] |
| Softening Point  | Approximately 93-98 °C                      | [4][11]    |
| Boiling Point    | >260 °C                                     | [9]        |
| Density          | 1.20–1.35 g/cm <sup>3</sup>                 | [1]        |
| Refractive Index | n <sub>20/D</sub> 1.468                     | [9]        |

Table 3: Solubility Profile

| Solvent                           | Solubility       | Source(s)   |
|-----------------------------------|------------------|-------------|
| Water                             | Nearly insoluble | [1]         |
| Alcohols                          | Insoluble        | [12]        |
| Aromatics (e.g., Toluene, Xylene) | Soluble          | [1][5][13]  |
| Ketones (e.g., Acetone, MEK)      | Soluble          | [1][12][13] |
| Esters (e.g., Butyl Acetate)      | Soluble          | [1][12][13] |
| Chlorinated Solvents              | Soluble          | [1]         |

## Experimental Protocols

The following sections outline the general methodologies for determining the key physicochemical properties of sucrose benzoate. These protocols are based on established pharmacopeial and standard testing methods.

### Determination of Melting Range

**Principle:** The melting range of a substance is the temperature range over which it transitions from a solid to a liquid. For a pure crystalline compound, this range is typically narrow. The

method described is based on the capillary tube method.

#### Apparatus:

- Melting point apparatus with a heating block and a thermometer or a digital temperature sensor.
- Glass capillary tubes, sealed at one end.

#### Procedure (based on USP <741> and ASTM E324):

- Sample Preparation: The sucrose benzoate sample is finely powdered and dried.[14]
- Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube and packed to a height of 2-4 mm.
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is raised at a controlled rate, typically 1-2 °C per minute, as the expected melting point is approached.
- The temperature at which the first drop of liquid appears is recorded as the initial melting point.
- The temperature at which the last solid particle melts is recorded as the final melting point. The melting range is the interval between these two temperatures.

## Determination of Density

Principle: The density of a solid is its mass per unit volume. For powdered solids like sucrose benzoate, the bulk density is a key parameter. The gas pycnometry method is a common technique for determining the true density of a solid.

#### Apparatus:

- Gas pycnometer.

- Analytical balance.

Procedure (based on USP <699>):

- Calibration: The volume of the sample cell and reference cell of the gas pycnometer are calibrated using a standard sphere of known volume.
- Sample Preparation: A known mass of the dry sucrose benzoate powder is accurately weighed and placed into the sample cell.
- Measurement: The sample cell is placed in the pycnometer. The analysis is initiated, which involves pressurizing the sample cell with an inert gas (e.g., helium), then expanding the gas into the reference cell.
- Calculation: By measuring the pressures before and after expansion, the volume of the solid sample is determined based on the gas law. The density is then calculated by dividing the mass of the sample by its measured volume.[\[15\]](#)

## Determination of Solubility

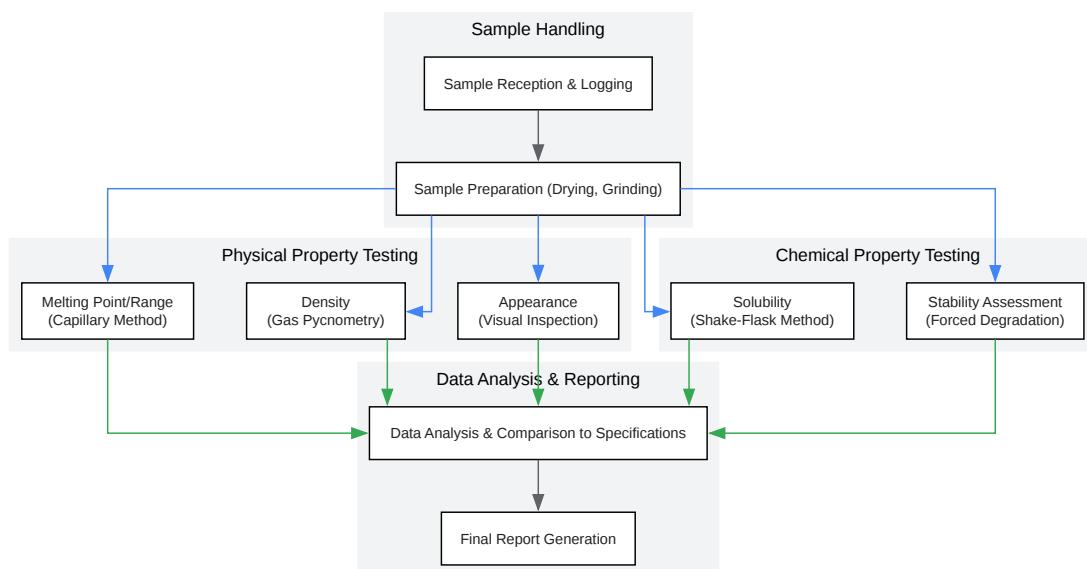
Principle: Solubility is the concentration of a solute in a saturated solution at a specific temperature. The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Apparatus:

- Thermostatically controlled shaker or water bath.
- Vials or flasks with closures.
- Analytical balance.
- Centrifuge.
- Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure (based on USP <1236>):

- Sample Preparation: An excess amount of sucrose benzoate is added to a known volume of the solvent in a vial.
- Equilibration: The vials are sealed and agitated in a thermostatically controlled shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to remove any remaining solid particles.
- Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved sucrose benzoate is determined using a validated analytical method.
- The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).


## Stability Profile

Sucrose benzoate is generally a stable compound under normal storage conditions.<sup>[4]</sup> However, as an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.<sup>[1]</sup> This hydrolysis can lead to the cleavage of the benzoate esters, releasing benzoic acid and regenerating the hydroxyl groups of sucrose.<sup>[1]</sup> Prolonged heating at high temperatures can also cause darkening and an increase in acidity.<sup>[13]</sup> It is incompatible with strong oxidizing agents.<sup>[1]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the physicochemical characterization of a sucrose benzoate sample.

## Physicochemical Characterization Workflow for Sucrose Benzoate

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. store.astm.org [store.astm.org]
- 2. file.yizimg.com [file.yizimg.com]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. store.astm.org [store.astm.org]
- 5. biorelevant.com [biorelevant.com]
- 6. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]
- 7. <sup>PLU</sup>©1236<sub>PLU</sub> Solubility Measurements [doi.usp.org]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. infinitalab.com [infinitalab.com]
- 11. scribd.com [scribd.com]
- 12. chem.ws [chem.ws]
- 13. Solubility Measurements | USP-NF [uspnf.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. usp.org [usp.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Sucrose Benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143551#physicochemical-properties-of-sucrose-benzoate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)